(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
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Overview
Description
[Sar,D-Phe8,des-Arg9]bradykinin is a synthetic analog of bradykinin, a peptide that plays a significant role in various physiological processes, including inflammation, pain, and blood pressure regulation. This compound is a potent and selective agonist of the bradykinin B1 receptor, which is involved in inflammatory responses and pain signaling . The modifications in its structure, such as the substitution of D-phenylalanine at position 8 and the removal of the C-terminal arginine, make it resistant to enzymatic degradation, thereby prolonging its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Sar,D-Phe8,des-Arg9]bradykinin involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modifications, such as the incorporation of D-phenylalanine and the removal of the C-terminal arginine, are introduced during the synthesis .
Industrial Production Methods
Industrial production of [Sar,D-Phe8,des-Arg9]bradykinin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[Sar,D-Phe8,des-Arg9]bradykinin primarily undergoes receptor-mediated reactions due to its role as a bradykinin B1 receptor agonist. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The compound is stable under physiological conditions and does not require specific reagents for its activity. it is essential to store it under appropriate conditions to maintain its stability and prevent degradation .
Major Products Formed
The primary product formed from the interaction of [Sar,D-Phe8,des-Arg9]bradykinin with its receptor is the activation of downstream signaling pathways, leading to various physiological effects such as vasodilation, increased vascular permeability, and pain modulation .
Scientific Research Applications
[Sar,D-Phe8,des-Arg9]bradykinin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
[Sar,D-Phe8,des-Arg9]bradykinin exerts its effects by selectively binding to and activating the bradykinin B1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events. These events include the activation of phospholipases, protein kinase C, and the release of secondary messengers such as inositol-1,4,5-trisphosphate and diacylglycerol . The activation of these pathways leads to various physiological responses, including vasodilation, increased vascular permeability, and pain modulation .
Comparison with Similar Compounds
[Sar,D-Phe8,des-Arg9]bradykinin is unique due to its resistance to enzymatic degradation and its selective agonism of the bradykinin B1 receptor. Similar compounds include:
Des-Arg9-bradykinin: Another bradykinin analog that also targets the bradykinin B1 receptor but is less resistant to enzymatic degradation.
Lys-des-Arg9-bradykinin: A bradykinin analog with similar receptor selectivity but different structural modifications.
[Leu8]-des-Arg9-bradykinin: A selective antagonist of the bradykinin B1 receptor, used in research to study receptor function and signaling.
The unique structural modifications of [Sar,D-Phe8,des-Arg9]bradykinin, such as the incorporation of D-phenylalanine and the removal of the C-terminal arginine, contribute to its prolonged activity and selectivity, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H66N12O11/c1-50-26-38(61)53-31(16-8-20-51-47(48)49)43(66)59-23-11-19-37(59)45(68)58-22-9-17-35(58)41(64)52-27-39(62)54-32(24-29-12-4-2-5-13-29)40(63)56-34(28-60)44(67)57-21-10-18-36(57)42(65)55-33(46(69)70)25-30-14-6-3-7-15-30/h2-7,12-15,31-37,50,60H,8-11,16-28H2,1H3,(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,69,70)(H4,48,49,51)/t31-,32-,33+,34-,35-,36-,37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUBSFCQATYQJB-VCMDLEIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H66N12O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126959-88-4 |
Source
|
Record name | Bradykinin, sar-(D-phe(8))des-arg(9) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126959884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does Sar-[D-Phe8]des-Arg9-bradykinin interact with its target and what are the downstream effects?
A: Sar-[D-Phe8]des-Arg9-bradykinin acts as an agonist of the bradykinin B1 receptor. [] Upon binding to the receptor, it initiates a cascade of signaling events that ultimately lead to vasodilation. This vasodilation is primarily responsible for the compound's hypotensive effect observed in animal models. []
Q2: What is the impact of Sar-[D-Phe8]des-Arg9-bradykinin's structure on its pharmacokinetic properties compared to Lys-BK?
A: Research indicates that Sar-[D-Phe8]des-Arg9-bradykinin exhibits a slower rate of elimination from rabbit plasma compared to Lys-BK, a naturally occurring B1 agonist. [] This suggests that structural modifications in Sar-[D-Phe8]des-Arg9-bradykinin contribute to its prolonged half-life in circulation.
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